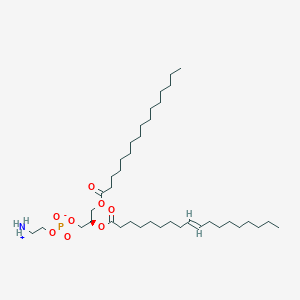
Phosphatidylethanolamines, Escherichia coli
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-alpha-phosphatidylethanolamine is a vital phospholipid found in the cell membranes of Escherichia coli. It plays a crucial role in maintaining the structural integrity and fluidity of the cell membrane. This compound is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine head group . It is the major lipid in bacterial membranes and is essential for various cellular processes, including membrane fusion and fission .
準備方法
Synthetic Routes and Reaction Conditions: L-alpha-phosphatidylethanolamine can be synthesized through two main pathways:
CDP-ethanolamine pathway (Kennedy pathway): This pathway occurs in the endoplasmic reticulum and involves the conversion of ethanolamine and diacylglycerol into L-alpha-phosphatidylethanolamine through three enzymatic steps.
Phosphatidylserine decarboxylation pathway: In this pathway, phosphatidylserine is transported into the mitochondria, where it is decarboxylated to form L-alpha-phosphatidylethanolamine.
Industrial Production Methods: Industrial production of L-alpha-phosphatidylethanolamine often involves extraction from natural sources such as egg yolk or soybeans. The extracted phospholipids are then purified and processed to obtain L-alpha-phosphatidylethanolamine .
Types of Reactions:
Oxidation: L-alpha-phosphatidylethanolamine can undergo oxidation reactions, leading to the formation of lipid peroxides.
Hydrolysis: This compound can be hydrolyzed by phospholipases to produce lysophosphatidylethanolamine and free fatty acids.
Decarboxylation: Phosphatidylserine can be decarboxylated to form L-alpha-phosphatidylethanolamine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used for hydrolysis reactions.
Decarboxylation: This reaction typically occurs in the presence of phosphatidylserine decarboxylase enzyme.
Major Products:
Oxidation: Lipid peroxides.
Hydrolysis: Lysophosphatidylethanolamine and free fatty acids.
Decarboxylation: L-alpha-phosphatidylethanolamine.
科学的研究の応用
L-alpha-phosphatidylethanolamine has numerous applications in scientific research:
作用機序
L-alpha-phosphatidylethanolamine exerts its effects by integrating into the cell membrane and influencing its curvature and fluidity. It induces negative curvature, which is essential for processes such as membrane fusion and fission . In Escherichia coli, it supports the active transport of lactose and other molecules by stabilizing membrane proteins .
類似化合物との比較
L-alpha-phosphatidylcholine: Another major phospholipid in cell membranes, but it has a choline head group instead of ethanolamine.
L-alpha-phosphatidylserine: Contains a serine head group and is a precursor to L-alpha-phosphatidylethanolamine.
Sphingomyelin: A phospholipid with a sphingosine backbone instead of glycerol.
Uniqueness: L-alpha-phosphatidylethanolamine is unique due to its ability to induce negative curvature in membranes, which is crucial for membrane fusion and fission processes . Its role in stabilizing membrane proteins and supporting active transport systems in bacteria also sets it apart from other phospholipids .
特性
CAS番号 |
94581-14-3 |
|---|---|
分子式 |
C39H76NO8P |
分子量 |
718.0 g/mol |
IUPAC名 |
2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate |
InChI |
InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |
InChIキー |
FHQVHHIBKUMWTI-JPPWSRCLSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C/CCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



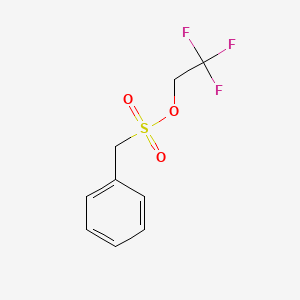

![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)


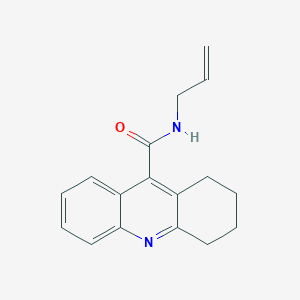
![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)
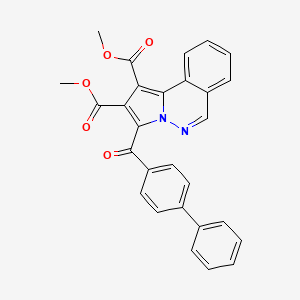
![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)
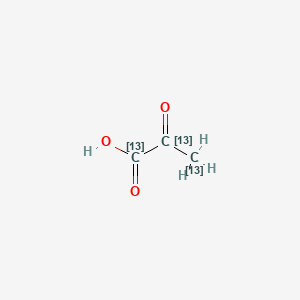
![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)
![1-Methyl-4-[2-(4-methylphenyl)sulfanylethenyl]sulfanylbenzene](/img/structure/B11939929.png)

